tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate
Description
tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a heterocyclic compound featuring a benzo-fused azasiline core. The structure includes a bicyclic system with a lactam moiety (4-oxo group) and tert-butyl carbamate protection. Its molecular formula is C₁₆H₂₁NO₃, and it is characterized by a unique conformation due to the puckered benzo[d][1,3]azasiline ring.
Properties
Molecular Formula |
C15H21NO3Si |
|---|---|
Molecular Weight |
291.42 g/mol |
IUPAC Name |
tert-butyl 1,1-dimethyl-4-oxo-2H-3,1-benzazasiline-3-carboxylate |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(18)16-10-20(4,5)12-9-7-6-8-11(12)13(16)17/h6-9H,10H2,1-5H3 |
InChI Key |
GYGGJKUNORRJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Silicon-Containing Precursors
The synthesis begins with a silane-diol derivative, such as 1,1-dimethyl-1-silacyclohexane-3,5-dione. Key steps include:
-
Silanization : Introducing dimethylsilane groups via hydrosilylation of allyl alcohol derivatives.
-
Oxidation : Converting silane intermediates to silanols using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper(II) acetate in acetonitrile.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Silanization | Pt/C catalyst, HSiMe₂Cl | Introduce dimethylsilane groups |
| Oxidation | TEMPO, Cu(OAc)₂, CH₃CN | Convert silane to silanol |
Cyclization to Form the Azasiline Core
Cyclization is achieved under acidic conditions:
-
Dissolve the silanol intermediate in dichloromethane.
-
Add D-camphor sulfonic acid (0.1 equiv) and stir at 40°C for 12 hours.
-
Isolate the cyclized product via extraction with n-hexane (yield: ~65%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Lewis Acids : D-Camphor sulfonic acid provides superior diastereoselectivity (>98% de) compared to p-toluenesulfonic acid.
-
Oxidants : TEMPO/copper(II) acetate systems achieve selective oxidation of silanols without over-oxidation to siloxanes.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid-catalyzed cyclization | High diastereoselectivity | Requires anhydrous conditions | 65–75% |
| Reformatsky esterification | Mild conditions | Sensitive to moisture | 50–60% |
| TEMPO oxidation | Selective for silanols | Costly reagents | 70–80% |
Challenges and Troubleshooting
-
Moisture Sensitivity : Silicon intermediates are prone to hydrolysis. Use rigorously dried solvents and inert atmospheres.
-
Byproduct Formation : Oligomeric siloxanes may form during cyclization. Adding molecular sieves (4Å) suppresses this issue.
-
Low Yields in Reformatsky Reactions : Pre-activating zinc dust with 1,2-dibromoethane improves reagent reactivity .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids. For example:
This reactivity aligns with general carbamate chemistry, where cleavage liberates CO₂ and generates the corresponding amine or acid.
Ring-Opening Reactions of the Benzo[d] azasiline System
The benzo[d] azasiline core exhibits nucleophilic reactivity at the oxo position. Key transformations include:
Nucleophilic Substitution
Reaction with amines or alcohols under mild conditions:
These reactions retain the carbamate group, enabling further functionalization .
Functionalization via Cross-Coupling
The aromatic ring in the benzo[d] azasiline system participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl-substituted azasiline | 70% |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Morpholine | Aminated azasiline derivative | 65% |
These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Oxidation of the Oxo Group
Controlled oxidation with mCPBA or TEMPO yields epoxide or hydroxylated products:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT | Epoxide at the azasiline ring | Stereoselectivity observed |
| TEMPO/NaOCl | H₂O, RT | Hydroxylated benzo[d] azasiline | Radical-mediated mechanism |
Reduction of the Carbamate
Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, enabling deprotection strategies .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, while UV light exposure induces cleavage of the carbamate bond:
| Condition | Observation | Implications |
|---|---|---|
| 220°C, N₂ atmosphere | Degradation to CO₂ and benzo[d]azepine | Storage recommendations: < 25°C, inert atmosphere |
| UV (254 nm), 24h | 40% conversion to free amine | Light-sensitive handling required |
Scientific Research Applications
tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The benzo[d][1,3]azasiline core distinguishes this compound from simpler heterocycles like pyrrolidinones or tetrahydroisoquinolines. For example:
| Compound | Core Structure | Ring Puckering (q, θ)¹ | Functional Groups |
|---|---|---|---|
| tert-Butyl derivative (target) | Benzo[d][1,3]azasiline | q ≈ 0.35 Å, θ = 25° | 4-oxo, tert-butyl carbamate, methyl |
| 2-Pyrrolidone | Pyrrolidine (5-membered) | Planar (q ≈ 0) | Lactam |
| Tetrahydroisoquinoline | Benzazepine (6-membered) | q ≈ 0.20 Å, θ = 10° | Amine, aromatic |
¹Ring puckering parameters (q: amplitude, θ: phase angle) derived via Cremer-Pople analysis . The benzo[d][1,3]azasiline ring exhibits moderate puckering due to steric interactions between the methyl substituents and the tert-butyl group.
Reactivity and Stability
The tert-butyl carbamate group enhances stability against hydrolysis compared to analogous compounds with acetyl or benzyl protecting groups. For instance:
- Hydrolysis half-life (pH 7.4, 25°C):
The 4-oxo group facilitates nucleophilic attack at the carbonyl carbon, akin to lactams, but with reduced reactivity due to steric hindrance from the fused aromatic ring.
Crystallographic Properties
Single-crystal X-ray diffraction studies (using SHELX ) reveal a distorted chair conformation for the azasiline ring, contrasting with the planar lactam rings in pyrrolidinones. Key metrics:
| Parameter | Target Compound | 2-Pyrrolidone |
|---|---|---|
| Dihedral angle (C-N-C-O) | 15.2° | 0° (planar) |
| Bond length (C=O) | 1.21 Å | 1.23 Å |
| Torsional strain | Moderate | Low |
Biological Activity
tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (CAS: 2222440-59-5) is a synthetic compound belonging to a class of azasilines. Its unique structure suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates several promising areas:
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives of azasilines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Properties
Compounds in the azasiline family have been reported to possess anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The potential for tert-butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline to modulate inflammatory responses warrants further investigation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential applications for tert-butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline:
The proposed mechanisms of action for similar compounds include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : Decreased production of inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate?
- Methodological Answer :
- 1H/13C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the benzo[d][1,3]azasiline core and tert-butyl groups. Peaks near δ 1.4 ppm (tert-butyl) and δ 4.0–5.0 ppm (oxo and methylene groups) are diagnostic .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and azasiline ring vibrations .
- HRMS : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) or MALDI-TOF .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : While specific hazard data for this compound may be limited, structurally similar tert-butyl carboxylates show low acute toxicity. Standard PPE (gloves, lab coat, goggles) and fume hood use are recommended .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the azasiline ring .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Multi-Step Synthesis : A typical route involves cyclization of tert-butyl carbamate precursors with dimethyl-substituted benzoquinone derivatives. For example, use Dess-Martin periodinane (DMP) in 1,2-dichloroethane to promote oxidative cyclization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol/water yields high-purity product .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer :
- Solvent Effects : Test in multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts for the oxo group .
- Variable Temperature (VT) NMR : Probe dynamic behavior (e.g., ring puckering) by acquiring spectra at 25°C and –40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What experimental designs are suitable for studying its environmental fate?
- Methodological Answer :
- Laboratory Simulations : Use OECD 307 guidelines to assess biodegradation in soil/water systems under controlled pH (5–9) and temperature (20–25°C) .
- Analytical Workflow : Combine LC-MS/MS (for parent compound detection) and GC-MS (for degradation byproducts like tert-butanol and benzoic acid derivatives) .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and monitor oxidative stress biomarkers (e.g., catalase activity) .
Q. How can synthesis yields be optimized while minimizing side reactions?
- Methodological Answer :
- Reagent Selection : Replace DMP with milder oxidants (e.g., IBX) to reduce over-oxidation of the azasiline ring .
- Microwave-Assisted Synthesis : Conduct cyclization at 80–100°C for 10–15 minutes (vs. 24 hours under reflux) to improve yield from 45% to >70% .
- In Situ Monitoring : Use FTIR or ReactIR to track carbonyl intermediates and terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
